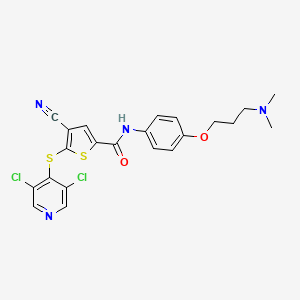
3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a pyrazole ring. This compound is of significant interest in various fields due to its unique chemical properties, including its high electronegativity and stability, which make it a valuable building block in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-bis(trifluoromethyl)pyrazole with ammonia or an amine under controlled conditions. One common method includes the use of triethylammonium nitrate or benzoic acid as adducts, followed by the removal of these adducts through washing or extraction with water . This method is advantageous as it can be carried out at room temperature without the need for hazardous organic solvents.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of biocatalysts and whole-cell biotransformation has also been explored to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique properties make it suitable for creating compounds with enhanced stability and reactivity .
Biology and Medicine: This compound has shown potential as an antimicrobial agent, particularly against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). It is also being investigated for its potential use in developing new antibiotics .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mecanismo De Acción
The mechanism of action of 3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as bacterial enzymes and cell membranes. The compound’s high electronegativity and ability to form stable complexes with metal ions contribute to its antimicrobial activity. It disrupts bacterial cell wall synthesis and inhibits essential enzymatic functions, leading to the death of the bacterial cells .
Comparación Con Compuestos Similares
- 3,5-bis(trifluoromethyl)phenylacetic acid
- 3,5-bis(trifluoromethyl)aniline
- 3,5-bis(trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine is unique due to its pyrazole ring structure, which imparts distinct chemical properties and reactivity. While the other compounds are primarily used in different applications, such as in the synthesis of agrochemicals and pharmaceuticals, the pyrazole derivative is particularly noted for its antimicrobial properties and potential in drug development .
Propiedades
Fórmula molecular |
C5H3F6N3 |
|---|---|
Peso molecular |
219.09 g/mol |
Nombre IUPAC |
3,5-bis(trifluoromethyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C5H3F6N3/c6-4(7,8)2-1(12)3(14-13-2)5(9,10)11/h12H2,(H,13,14) |
Clave InChI |
MVYWULOAYOJVRI-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NN=C1C(F)(F)F)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



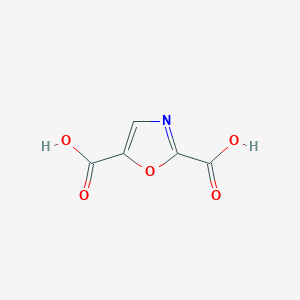
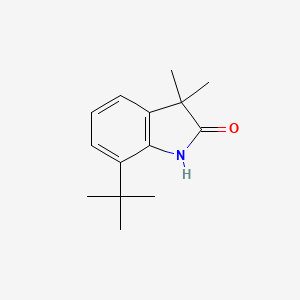
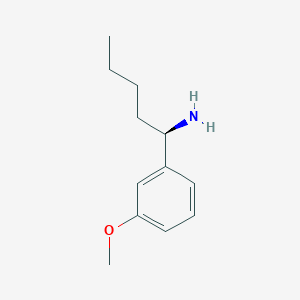
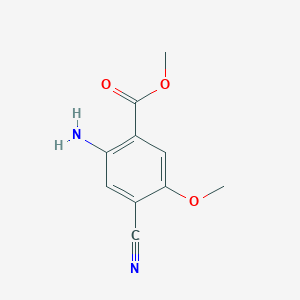

![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12971438.png)


![5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide](/img/structure/B12971455.png)


